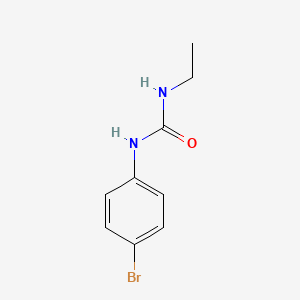

1-(4-Bromophenyl)-3-ethylurea

説明

Structure

3D Structure

特性

IUPAC Name |

1-(4-bromophenyl)-3-ethylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrN2O/c1-2-11-9(13)12-8-5-3-7(10)4-6-8/h3-6H,2H2,1H3,(H2,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUNDEIBZUWFUQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)NC1=CC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82745-18-4 | |

| Record name | 1-(4-BROMOPHENYL)-3-ETHYLUREA | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

An In-depth Technical Guide to the Synthesis of 1-(4-Bromophenyl)-3-ethylurea

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1-(4-bromophenyl)-3-ethylurea, a valuable substituted urea derivative. The document delineates the most efficient and reliable synthetic pathway, beginning with a discussion of overarching synthetic strategies for unsymmetrical ureas. The core of this guide is a detailed, field-proven experimental protocol for the reaction between 4-bromoaniline and ethyl isocyanate. We delve into the mechanistic underpinnings of this nucleophilic addition, provide a rationale for procedural choices, and present a systematic workflow for synthesis, purification, and characterization. This document is intended for researchers, chemists, and professionals in drug development, offering the technical depth required for successful and reproducible synthesis.

Introduction to Substituted Phenylureas

Substituted ureas are a cornerstone functional group in a multitude of chemical industries, including pharmaceuticals, agrochemicals, dyes, and polymers.[1] Their diverse biological activities have led to their incorporation into numerous commercial products, such as the herbicide Diuron and the anti-cancer agent Sorafenib.[2][3] The compound 1-(4-bromophenyl)-3-ethylurea (C₉H₁₁BrN₂O) serves as a key building block and intermediate in the synthesis of more complex molecules. The presence of the bromine atom provides a reactive handle for further functionalization via cross-coupling reactions, while the urea moiety can participate in crucial hydrogen bonding interactions, making it a molecule of significant interest in medicinal chemistry and materials science.

Overview of Synthetic Strategies

The synthesis of unsymmetrical N,N'-substituted ureas can be approached through several methodologies. The most prominent and widely employed methods rely on isocyanates as key intermediates due to their high efficiency and often quantitative yields.[4]

-

Route A: Aryl Amine + Alkyl Isocyanate: This is the most direct and common pathway for the target molecule. It involves the nucleophilic attack of an aryl amine (4-bromoaniline) on the electrophilic carbonyl carbon of an alkyl isocyanate (ethyl isocyanate). This route is generally high-yielding and proceeds under mild conditions.

-

Route B: Aryl Isocyanate + Alkyl Amine: The reverse of Route A, this involves reacting 4-bromophenyl isocyanate with ethylamine. While also effective, the synthesis of the aryl isocyanate precursor often requires the use of hazardous reagents like phosgene or its safer, but more complex, equivalents like triphosgene.[3]

-

Phosgene-Free/Isocyanate-Free Methods: Driven by safety concerns, modern methods aim to avoid the direct handling of isocyanates.[5] These can involve the in-situ generation of isocyanates from precursors like 3-substituted dioxazolones or the use of reagents like sodium cyanate with an aniline salt.[2][6] While innovative and safer, these methods can sometimes require specific catalysts or harsher conditions compared to the direct isocyanate-amine reaction.[2]

For the synthesis of 1-(4-bromophenyl)-3-ethylurea, Route A presents the optimal balance of efficiency, simplicity, and reagent accessibility. This guide will focus exclusively on this superior pathway.

Recommended Synthesis Pathway: 4-Bromoaniline and Ethyl Isocyanate

Principle and Reaction Mechanism

The synthesis proceeds via a nucleophilic addition reaction. The lone pair of electrons on the nitrogen atom of 4-bromoaniline acts as a nucleophile, attacking the highly electrophilic carbonyl carbon of the ethyl isocyanate. The subsequent proton transfer from the nitrogen to the oxygen results in the stable urea product.

The reaction is typically rapid and exothermic. It is often performed in an anhydrous aprotic solvent to prevent the isocyanate from reacting with water, which would lead to the formation of an unstable carbamic acid that decomposes to an amine and carbon dioxide.[7] This newly formed amine could then react with more isocyanate to produce an unwanted symmetrical urea byproduct.

Reaction Mechanism: Nucleophilic Addition

Caption: Nucleophilic attack of 4-bromoaniline on ethyl isocyanate.

Rationale for Procedural Choices

-

Solvent: Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM) are excellent choices. They are aprotic, effectively solubilize the starting materials, and are relatively inert under the reaction conditions. The use of anhydrous solvents is critical to prevent unwanted side reactions with the highly reactive isocyanate.[7]

-

Temperature: The reaction is often initiated at 0 °C (ice bath). This is a precautionary measure to control the initial exothermic reaction upon addition of the isocyanate. Once the addition is complete, the reaction is typically allowed to warm to room temperature to ensure it proceeds to completion.

-

Stoichiometry: Using a slight excess (1.0 to 1.1 equivalents) of the less expensive or more stable reagent can help drive the reaction to completion. However, a near 1:1 stoichiometry is usually sufficient and simplifies purification.

-

Purification: The product, 1-(4-bromophenyl)-3-ethylurea, is typically a solid that is poorly soluble in non-polar solvents like hexanes or diethyl ether. This property is exploited during purification. After the reaction, the solvent can be removed, and the crude product can be triturated (washed) with a non-polar solvent to remove unreacted starting materials and soluble impurities. If further purification is needed, recrystallization from a solvent system like ethanol/water or ethyl acetate/hexanes is effective.

Detailed Experimental Protocol

Materials and Reagents

| Reagent | CAS No. | Mol. Weight ( g/mol ) | Amount | Equivalents |

| 4-Bromoaniline | 172.03 | 5.00 g | 1.0 | |

| Ethyl Isocyanate | 71.08 | 2.17 mL | 1.05 | |

| Anhydrous Dichloromethane (DCM) | 84.93 | 100 mL | - | |

| Hexanes | - | ~50 mL | - |

Step-by-Step Synthesis Procedure

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 4-bromoaniline (5.00 g, 29.06 mmol).

-

Dissolution: Add 100 mL of anhydrous dichloromethane (DCM) to the flask. Stir the mixture at room temperature under a nitrogen atmosphere until all the 4-bromoaniline has dissolved.

-

Cooling: Cool the solution to 0 °C using an ice-water bath.

-

Reagent Addition: While stirring vigorously, add ethyl isocyanate (2.17 mL, 30.51 mmol) dropwise to the cooled solution over a period of 10-15 minutes. A white precipitate will likely begin to form during the addition.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let the reaction stir for an additional 2 hours to ensure completion.

-

Workup: Reduce the solvent volume to approximately 20 mL using a rotary evaporator.

-

Isolation: Add 50 mL of hexanes to the concentrated slurry. Stir for 15 minutes. Collect the white solid product by vacuum filtration.

-

Washing: Wash the filter cake with an additional 20 mL of cold hexanes to remove any residual soluble impurities.

-

Drying: Dry the purified product under vacuum to a constant weight. The expected product is a white to off-white solid.

Experimental Workflow Diagram

Caption: Step-by-step workflow for the synthesis and isolation.

Product Characterization

The identity and purity of the synthesized 1-(4-bromophenyl)-3-ethylurea should be confirmed by standard analytical techniques.

| Property | Expected Value |

| Molecular Formula | C₉H₁₁BrN₂O[8][9] |

| Molecular Weight | 243.10 g/mol |

| Monoisotopic Mass | 242.0055 Da[8] |

| Appearance | White to off-white crystalline solid |

| Melting Point | Literature values for similar substituted phenylureas vary, but a sharp melting point is indicative of high purity. For example, the parent N-(4-bromophenyl)urea melts at 225-227 °C.[6][10][11] The ethyl substitution will lower this value. |

| ¹H NMR (DMSO-d₆) | Expected peaks: triplet (~1.0 ppm, 3H) for -CH₃; quartet (~3.1 ppm, 2H) for -CH₂-; doublet of doublets or two doublets (~7.4 ppm, 4H) for the aromatic protons; two broad singlets for the N-H protons. |

| ¹³C NMR (DMSO-d₆) | Expected peaks: ~15 ppm (-CH₃), ~35 ppm (-CH₂-), ~115-135 ppm (aromatic carbons), ~155 ppm (C=O). |

| IR (KBr) | Expected peaks: ~3300 cm⁻¹ (N-H stretch), ~1630 cm⁻¹ (C=O stretch, "Urea I band"), ~1550 cm⁻¹ (N-H bend, "Urea II band"). |

Safety, Handling, and Troubleshooting

-

Safety: Isocyanates are potent respiratory and skin sensitizers. Always handle ethyl isocyanate in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. 4-Bromoaniline is toxic and an irritant.[12] Consult the Safety Data Sheet (SDS) for all reagents before use.

-

Troubleshooting:

-

Low Yield: This may be caused by moisture in the reaction. Ensure all glassware is oven-dried and that anhydrous solvents are used. Incomplete reaction can be addressed by extending the reaction time or gentle heating (e.g., to 40 °C).[7]

-

Impure Product: If the product is oily or has a low melting point, symmetrical N,N'-diethylurea or N,N'-bis(4-bromophenyl)urea byproducts may be present. These can arise from moisture contamination or impurities in the starting materials. Purification by column chromatography (e.g., silica gel with an ethyl acetate/hexanes gradient) or recrystallization may be necessary.

-

Conclusion

The synthesis of 1-(4-bromophenyl)-3-ethylurea via the nucleophilic addition of 4-bromoaniline to ethyl isocyanate is a robust, efficient, and highly reproducible method. By adhering to the principles of anhydrous reaction conditions and a systematic workup procedure, researchers can reliably obtain high yields of the pure product. This guide provides the necessary technical detail and theoretical background to empower scientists to successfully perform this synthesis and utilize the product in further research and development endeavors.

References

-

Taylor & Francis Online. (2020, August 25). Benign synthesis of unsymmetrical arylurea derivatives using 3-substituted dioxazolones as isocyanate surrogates. Retrieved from [Link]

-

PubChem. (n.d.). 1-(4-bromophenyl)-3-ethylurea. Retrieved from [Link]

-

Chemical Synthesis Database. (2025, May 20). N-(4-bromophenyl)urea. Retrieved from [Link]

- Usharani, V., Bhujanga Rao, A. K. S., Pulla Reddy, M., & Dubey, P. K. (2011). Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates. Asian Journal of Chemistry, 23(4), 1802-1806.

-

Synthonix. (n.d.). N-(4-Bromophenyl)-N'-ethyl urea. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Arylureas I. Cyanate Method. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). N-(4-Bromophenyl)urea. Retrieved from [Link]

-

PubChem. (n.d.). 1-(4-bromophenyl)-3-butylurea. Retrieved from [Link]

-

PubChem. (n.d.). 1-(1-(4-Bromophenyl)ethyl)-3-butylurea. Retrieved from [Link]

-

PubChem. (n.d.). N-(4-Bromophenyl)urea. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of Complex Ureas with Brominated Heterocyclic Intermediates. Retrieved from [Link]

- Google Patents. (n.d.). US5925762A - Practical synthesis of urea derivatives.

-

American Chemical Society. (n.d.). Isocyanate-free polyureas from urea monomer: Synthesis and depolymerization. Retrieved from [Link]

- Google Patents. (n.d.). WO2020163092A1 - Phenyl isocyanate conversion process.

-

PubChem. (n.d.). 4-Bromoaniline. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. tandfonline.com [tandfonline.com]

- 3. asianpubs.org [asianpubs.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Isocyanate-free polyureas from urea monomer: Synthesis and depolymerization - American Chemical Society [acs.digitellinc.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. PubChemLite - 1-(4-bromophenyl)-3-ethylurea (C9H11BrN2O) [pubchemlite.lcsb.uni.lu]

- 9. Synthonix, Inc > 82745-18-4 | N-(4-Bromophenyl)-N'-ethyl urea [synthonix.com]

- 10. chemsynthesis.com [chemsynthesis.com]

- 11. N-(4-Bromophenyl)urea - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 4-Bromoaniline | BrC6H4NH2 | CID 7807 - PubChem [pubchem.ncbi.nlm.nih.gov]

"1-(4-Bromophenyl)-3-ethylurea" molecular structure and conformation

An In-Depth Technical Guide to the Molecular Structure and Conformation of 1-(4-Bromophenyl)-3-ethylurea

For Researchers, Scientists, and Drug Development Professionals

Abstract

Urea derivatives represent a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to their unique ability to engage in specific hydrogen bonding patterns crucial for molecular recognition at biological targets. This guide provides a detailed examination of 1-(4-Bromophenyl)-3-ethylurea, a representative N-aryl-N'-alkylurea. We will dissect its molecular architecture, explore its conformational landscape, and outline the experimental and computational methodologies essential for its characterization. Understanding these fundamental properties is paramount for the rational design of novel therapeutics, as conformation directly dictates the three-dimensional arrangement of pharmacophoric features, thereby governing binding affinity and biological activity. Phenylurea derivatives, for instance, have been identified as promising inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1), a key target in cancer immunotherapy.[1][2][3]

Molecular Architecture of 1-(4-Bromophenyl)-3-ethylurea

The structure of 1-(4-Bromophenyl)-3-ethylurea incorporates three key fragments: a substituted aromatic ring, a planar urea linker, and a flexible alkyl chain. Each contributes distinct physicochemical properties that define the molecule's overall character.

-

Chemical Identity:

-

Molecular Formula: C₉H₁₁BrN₂O[4]

-

Molecular Weight: 243.10 g/mol

-

IUPAC Name: 1-(4-bromophenyl)-3-ethylurea

-

Table 1: Key Physicochemical Properties

| Property | Value | Source |

| Monoisotopic Mass | 242.00548 Da | PubChem[4] |

| XlogP (Predicted) | 2.3 | PubChem[4] |

| Melting Point | Not available | - |

| Hydrogen Bond Donors | 2 | - |

| Hydrogen Bond Acceptors | 1 (carbonyl oxygen) | - |

The core urea moiety (–NH–C(O)–NH–) is characterized by significant resonance delocalization of the nitrogen lone pairs into the carbonyl π-system. This imparts a high degree of planarity and restricts rotation around the C–N bonds, making them shorter and more double-bond-like than typical C–N single bonds. The 4-bromophenyl group introduces a rigid, hydrophobic element, while the ethyl group provides a degree of conformational flexibility.

Sources

- 1. Design, Synthesis and Biological Evaluation of Phenyl Urea Derivatives as IDO1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Design, Synthesis and Biological Evaluation of Phenyl Urea Derivatives as IDO1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. PubChemLite - 1-(4-bromophenyl)-3-ethylurea (C9H11BrN2O) [pubchemlite.lcsb.uni.lu]

Introduction: The Critical Role of Solubility in Scientific Research

An In-depth Technical Guide Solubility Profile of 1-(4-Bromophenyl)-3-ethylurea: A Guide for Researchers

In the realm of drug discovery, materials science, and synthetic chemistry, the solubility of a compound is a foundational physicochemical property that dictates its utility and application. For researchers and drug development professionals, a comprehensive understanding of a compound's solubility in various laboratory solvents is not merely academic; it is a critical parameter that influences everything from reaction kinetics and purification strategies to bioavailability and formulation development. Poor solubility can lead to underestimated toxicity, unreliable in vitro results, and significant hurdles in translating a promising molecule from the bench to a viable product.[1][2]

This guide provides an in-depth technical overview of the solubility characteristics of 1-(4-Bromophenyl)-3-ethylurea . Moving beyond a simple data table, we will explore the theoretical underpinnings of its solubility based on its molecular structure, provide a predicted solubility profile across a spectrum of common laboratory solvents, and detail a robust experimental protocol for its precise quantitative determination.

Compound Profile: 1-(4-Bromophenyl)-3-ethylurea

1-(4-Bromophenyl)-3-ethylurea is a disubstituted urea derivative. Its structure is characterized by a central urea moiety (-NH-CO-NH-), which is linked to an ethyl group on one nitrogen and a 4-bromophenyl group on the other.

-

Molecular Formula: C₉H₁₁BrN₂O[3]

-

Molecular Weight: 243.10 g/mol

-

Structure:

The key to understanding its solubility lies in analyzing its constituent parts:

-

Urea Core: The urea group contains two amine protons (hydrogen bond donors) and a carbonyl oxygen (a hydrogen bond acceptor). This functional group is inherently polar and capable of forming strong hydrogen bonds, a characteristic it shares with parent urea, which is highly soluble in polar protic solvents like water.[4]

-

4-Bromophenyl Group: This aromatic ring is large and hydrophobic. The presence of bromine, an electronegative halogen, adds some polarity, but the overall contribution of this group is to increase the non-polar character of the molecule.

-

Ethyl Group: A short alkyl chain that contributes a modest degree of non-polar character.

The interplay between the polar urea core and the non-polar aromatic and alkyl substituents dictates the molecule's overall polarity and, consequently, its solubility. The general principle of "like dissolves like" suggests that the molecule will exhibit moderate solubility in solvents of intermediate polarity and lower solubility in the extremes of highly polar (water) or highly non-polar (hexane) solvents.[5][6]

Table 1: Predicted Physicochemical Properties of 1-(4-Bromophenyl)-3-ethylurea

| Property | Predicted Value | Significance for Solubility |

| XlogP | 2.3[3] | A positive logP value indicates a preference for lipophilic (non-polar) environments over hydrophilic (polar) ones, suggesting limited water solubility. |

| Hydrogen Bond Donors | 2 | The two N-H groups can donate hydrogen bonds, facilitating interaction with protic and polar aprotic solvents. |

| Hydrogen Bond Acceptors | 1 | The carbonyl oxygen can accept hydrogen bonds, promoting solubility in protic solvents like alcohols and water. |

Predicted Qualitative Solubility Profile

While precise quantitative data requires experimental determination, a qualitative assessment can be predicted based on the structural analysis and established chemical principles. The following table provides an educated forecast of the solubility of 1-(4-Bromophenyl)-3-ethylurea in a range of common laboratory solvents, categorized by their polarity.

Table 2: Predicted Qualitative Solubility of 1-(4-Bromophenyl)-3-ethylurea at Ambient Temperature

| Solvent | Type | Predicted Solubility | Rationale |

| Water | Polar Protic | Sparingly Soluble / Insoluble | The large, non-polar bromophenyl group likely outweighs the polar urea core's ability to form sufficient hydrogen bonds with water. |

| Methanol / Ethanol | Polar Protic | Soluble | These alcohols can act as both hydrogen bond donors and acceptors, effectively solvating the urea core, while their alkyl portions interact favorably with the non-polar parts of the molecule. Urea derivatives are often soluble in alcohols.[7] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Very Soluble | DMSO is a powerful polar aprotic solvent and an excellent hydrogen bond acceptor, making it highly effective at dissolving many urea derivatives.[4] |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | Very Soluble | Similar to DMSO, DMF is a strong polar aprotic solvent capable of solvating a wide range of organic molecules. |

| Acetone | Polar Aprotic | Soluble / Moderately Soluble | As a ketone, acetone is a hydrogen bond acceptor and has intermediate polarity, making it a good candidate for dissolving this compound.[7] |

| Dichloromethane (DCM) | Non-polar | Moderately Soluble / Sparingly Soluble | DCM has low polarity but can interact via dipole-dipole forces. It may partially solvate the molecule but is less effective than more polar options. |

| Hexane / Heptane | Non-polar | Insoluble | These are highly non-polar aliphatic hydrocarbons. They lack the ability to form hydrogen bonds or engage in significant dipole-dipole interactions with the polar urea core.[8] |

Experimental Protocol: Quantitative Solubility Determination via the Shake-Flask Method

The gold standard for determining thermodynamic equilibrium solubility is the Shake-Flask Method .[9] This method involves agitating an excess of the solid compound in the solvent of interest for a prolonged period until equilibrium is reached. The resulting saturated solution is then separated from the undissolved solid and analyzed to determine the concentration of the dissolved compound.

Causality in Experimental Design:

-

Why an excess of solid? Using an excess of the solute ensures that the solution becomes fully saturated, representing the thermodynamic solubility limit.

-

Why prolonged agitation? Continuous agitation at a controlled temperature is crucial to overcome kinetic barriers to dissolution and ensure the system reaches true thermodynamic equilibrium. Incubation times of 24 to 72 hours are common.[2][10]

-

Why temperature control? Solubility is highly temperature-dependent. Conducting the experiment in a temperature-controlled incubator or water bath is essential for reproducibility and accuracy.[8]

-

Why separation is critical? Undissolved solid particulates will artificially inflate the measured concentration. High-speed centrifugation or filtration through a low-binding filter (e.g., PTFE) is necessary to obtain a clear, particle-free supernatant.[1][2]

Step-by-Step Methodology

-

Preparation of Materials:

-

Accurately weigh an excess amount of 1-(4-Bromophenyl)-3-ethylurea (e.g., 5-10 mg) into several glass vials (n=3 for statistical validity). The amount should be visibly more than what is expected to dissolve.

-

Add a precise volume of the chosen laboratory solvent (e.g., 1 mL) to each vial.

-

Include a small magnetic stir bar in each vial if using a stirring plate.

-

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a thermomixer, orbital shaker, or on a stirring plate within a temperature-controlled incubator (e.g., 25 °C).

-

Agitate the samples at a constant speed (e.g., 850 rpm) for a defined period, typically 24-48 hours, to ensure equilibrium is reached.[1][11]

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the test temperature for a short period (e.g., 1 hour) to allow larger particles to settle.

-

To remove the undissolved solid, either:

-

Centrifugation: Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes).

-

Filtration: Use a syringe to carefully draw the supernatant and filter it through a 0.22 µm or 0.45 µm chemical-resistant filter (e.g., PTFE) into a clean analysis vial.[1]

-

-

-

Quantification:

-

Prepare a set of calibration standards of 1-(4-Bromophenyl)-3-ethylurea of known concentrations in the test solvent.

-

Carefully take an aliquot of the clear, saturated filtrate and dilute it with the solvent to fall within the linear range of the calibration curve.

-

Analyze the diluted sample and the calibration standards using a suitable analytical technique, such as:

-

High-Performance Liquid Chromatography (HPLC-UV): The most common and reliable method.

-

UV-Vis Spectroscopy: A simpler method, suitable if the compound has a strong chromophore and no interfering substances are present.

-

-

Calculate the concentration of the saturated solution using the calibration curve, accounting for the dilution factor. The result is the solubility of the compound in that solvent at the specified temperature (e.g., in mg/mL or µg/mL).

-

Visualizing the Workflow: Shake-Flask Solubility Protocol

The following diagram illustrates the logical flow of the experimental protocol described above.

Sources

- 1. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 2. enamine.net [enamine.net]

- 3. PubChemLite - 1-(4-bromophenyl)-3-ethylurea (C9H11BrN2O) [pubchemlite.lcsb.uni.lu]

- 4. Urea - Sciencemadness Wiki [sciencemadness.org]

- 5. chem.ws [chem.ws]

- 6. Khan Academy [khanacademy.org]

- 7. chembk.com [chembk.com]

- 8. m.youtube.com [m.youtube.com]

- 9. researchgate.net [researchgate.net]

- 10. downloads.regulations.gov [downloads.regulations.gov]

- 11. bioassaysys.com [bioassaysys.com]

"1-(4-Bromophenyl)-3-ethylurea" CAS number 4046615 characterization

Foreword: Navigating the Data Landscape

This guide provides a comprehensive technical overview of 1-(4-Bromophenyl)-3-ethylurea. It is important to note that while the chemical structure is well-defined, the associated CAS Number 40466-15 appears to be erroneously linked to this compound in some databases; public records more accurately associate this number with unrelated materials. Therefore, this document proceeds based on the validated chemical name and structure. Due to the absence of officially published, peer-reviewed spectra for this specific molecule, this guide synthesizes information from established chemical principles and spectral data from closely related analogues to present a robust, predictive characterization.

Core Molecular Attributes

1-(4-Bromophenyl)-3-ethylurea is a disubstituted urea derivative featuring a bromophenyl group and an ethyl group attached to the nitrogen atoms of the urea core. This structure is of interest in medicinal chemistry and materials science, often serving as a scaffold or intermediate in the synthesis of more complex molecules.

| Property | Value | Source |

| IUPAC Name | 1-(4-bromophenyl)-3-ethylurea | - |

| Molecular Formula | C₉H₁₁BrN₂O | [1] |

| Molecular Weight | 243.10 g/mol | Calculated |

| Monoisotopic Mass | 242.00548 Da | [1] |

| Predicted XlogP | 2.3 | [1] |

| SMILES | CCNC(=O)NC1=CC=C(C=C1)Br | [1] |

| InChI Key | GUNDEIBZUWFUQA-UHFFFAOYSA-N | [1] |

Synthesis Pathway: The Isocyanate-Amine Coupling Reaction

The most direct and widely employed method for synthesizing N,N'-disubstituted ureas is the reaction between an isocyanate and a primary amine. This reaction is typically high-yielding, clean, and proceeds under mild conditions. For 1-(4-Bromophenyl)-3-ethylurea, the logical synthetic route involves the nucleophilic addition of ethylamine to 4-bromophenyl isocyanate.

The lone pair of the nitrogen atom in ethylamine attacks the electrophilic carbon of the isocyanate group. This is followed by proton transfer to the nitrogen of the isocyanate, yielding the final urea product. The reaction is generally irreversible and driven by the formation of the stable urea bond.

Caption: Synthesis of 1-(4-Bromophenyl)-3-ethylurea.

Experimental Protocol: Synthesis

Objective: To synthesize 1-(4-Bromophenyl)-3-ethylurea.

Materials:

-

Ethylamine (70% solution in water, 1.1 eq)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Standard glassware

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 4-bromophenyl isocyanate (1.0 eq) in anhydrous DCM (approx. 10 mL per gram of isocyanate). Place the flask in an ice bath and stir.

-

Amine Addition: Slowly add ethylamine (1.1 eq) dropwise to the stirred solution. Causality: The reaction is exothermic; slow addition at 0°C prevents side reactions and ensures controlled formation of the product. Isocyanates are highly reactive towards water, which can lead to the formation of a urea byproduct; using anhydrous solvents is critical.[4]

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting isocyanate spot disappears.

-

Workup: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.

-

Extraction: Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine. Trustworthiness: This washing sequence removes any unreacted starting materials and acidic or basic impurities, ensuring a purer crude product.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford the pure 1-(4-Bromophenyl)-3-ethylurea as a white solid.

Structural Characterization and Validation

Characterization of the synthesized compound is crucial to confirm its identity and purity. The following techniques are standard for this class of molecule. The data presented is predictive, based on the known structure and spectral data of analogous compounds.[5][6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR (Proton NMR):

-

Aromatic Protons (Ar-H): Two doublets are expected in the aromatic region (δ 7.2-7.5 ppm). The protons ortho to the bromine atom will be deshielded compared to the protons ortho to the urea nitrogen. These will appear as two distinct doublets due to their different chemical environments, each integrating to 2H.

-

Amine Protons (NH): Two distinct signals are expected for the two NH protons. One will likely appear as a singlet or broad singlet (δ ~8.5-9.0 ppm) for the NH adjacent to the aromatic ring, and the other as a triplet (δ ~6.0-6.5 ppm) for the NH adjacent to the ethyl group, due to coupling with the adjacent CH₂ group.

-

Ethyl Group (CH₂ and CH₃): A quartet (δ ~3.2-3.4 ppm) integrating to 2H is expected for the methylene (CH₂) protons, coupled to the methyl (CH₃) protons. A triplet (δ ~1.1-1.3 ppm) integrating to 3H is expected for the terminal methyl protons, coupled to the methylene protons.

¹³C NMR (Carbon NMR):

-

Carbonyl Carbon (C=O): A signal in the range of δ 155-158 ppm is characteristic of the urea carbonyl.

-

Aromatic Carbons: Four signals are expected in the aromatic region (δ 115-140 ppm). The carbon atom attached to the bromine (C-Br) will be in the lower end of this range (around δ 115-120 ppm), while the carbon attached to the nitrogen (C-N) will be around δ 138-140 ppm. The other two aromatic carbons will appear between δ 120-135 ppm.

-

Ethyl Group Carbons: Two signals in the aliphatic region are expected: one for the CH₂ group (δ ~35-40 ppm) and one for the CH₃ group (δ ~14-16 ppm).

| ¹H NMR | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Ar-H | ~7.40 | Doublet | 2H | Protons ortho to Br |

| Ar-H | ~7.30 | Doublet | 2H | Protons ortho to NH |

| Ar-NH | ~8.70 | Singlet | 1H | NH adjacent to ring |

| Et-NH | ~6.20 | Triplet | 1H | NH adjacent to ethyl |

| -CH₂- | ~3.30 | Quartet | 2H | Methylene of ethyl |

| -CH₃ | ~1.20 | Triplet | 3H | Methyl of ethyl |

| ¹³C NMR | Predicted Chemical Shift (δ, ppm) | Assignment |

| C=O | ~156 | Urea Carbonyl |

| Ar-C | ~139 | C attached to NH |

| Ar-C | ~132 | CH ortho to Br |

| Ar-C | ~120 | CH ortho to NH |

| Ar-C | ~117 | C attached to Br |

| -CH₂- | ~38 | Methylene of ethyl |

| -CH₃ | ~15 | Methyl of ethyl |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

-

N-H Stretching: Two distinct bands are expected in the range of 3300-3400 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds in the urea moiety.

-

C=O Stretching (Amide I band): A strong, sharp absorption band around 1640-1660 cm⁻¹ is characteristic of the carbonyl group in a urea.

-

N-H Bending (Amide II band): A band around 1550-1580 cm⁻¹ is expected, corresponding to the N-H bending vibration coupled with C-N stretching.

-

C-N Stretching: Bands in the region of 1200-1400 cm⁻¹ will correspond to C-N stretching vibrations.

-

Aromatic C-H and C=C Stretching: Signals characteristic of the aromatic ring will be present, including C-H stretching just above 3000 cm⁻¹ and C=C stretching bands around 1600 cm⁻¹ and 1480-1500 cm⁻¹.

-

C-Br Stretching: A band in the far IR region, typically around 500-600 cm⁻¹, corresponds to the C-Br bond stretch.

| Functional Group | Characteristic Absorption (cm⁻¹) |

| N-H Stretch | 3300 - 3400 |

| Aromatic C-H Stretch | 3050 - 3150 |

| Aliphatic C-H Stretch | 2850 - 2960 |

| C=O Stretch (Urea) | 1640 - 1660 |

| N-H Bend / C=C Stretch | 1550 - 1600 |

| C-N Stretch | 1200 - 1400 |

| C-Br Stretch | 500 - 600 |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

For 1-(4-Bromophenyl)-3-ethylurea, the electron ionization (EI) mass spectrum would be expected to show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio).

-

Molecular Ion Peak [M]⁺: Two peaks of nearly equal intensity at m/z 242 and 244.

-

Key Fragmentation Patterns:

-

Loss of the ethyl group: [M - C₂H₅]⁺ giving peaks at m/z 213 and 215.

-

Cleavage at the N-C bond of the ethyl side: [C₂H₅NHCO]⁺ at m/z 72.

-

Formation of the 4-bromophenyl isocyanate radical cation: [BrC₆H₄NCO]⁺ at m/z 197 and 199.

-

Formation of the 4-bromoaniline radical cation: [BrC₆H₄NH₂]⁺ at m/z 171 and 173.

-

Caption: Workflow for characterization and validation.

Conclusion and Further Applications

This guide outlines a reliable synthesis and a predictive characterization framework for 1-(4-Bromophenyl)-3-ethylurea. The provided protocols are based on established, robust chemical transformations, ensuring a high degree of confidence in their application. The detailed spectral predictions offer a solid baseline for researchers to validate their experimental results. This molecule serves as a valuable building block, and its well-defined synthesis and characterization are foundational for its use in the development of novel pharmaceuticals and functional materials.

References

-

MDPI. (n.d.). Design, Synthesis and Anticancer Activity of a New Series of N-aryl-N′-[4-(pyridin-2-ylmethoxy)benzyl]urea Derivatives. Retrieved from [Link]

-

SpectraBase. (n.d.). (S)-1-(1-(4-Bromophenyl)ethyl)-3-phenylthiourea. Retrieved from [Link]

-

PubChem. (n.d.). 3-(4-Bromophenyl)-1,1-diethylurea. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). N-(4-Bromophenyl)urea. Retrieved from [Link]

-

PubChemLite. (n.d.). 1-(4-bromophenyl)-3-ethylurea (C9H11BrN2O). Retrieved from [Link]

-

PubMed Central. (n.d.). Synthesis of New N,N′‐Diarylureas and Their Theoretical Study as Cannabinoid‐1 Receptor Inhibitors. Retrieved from [Link]

-

One Pot Synthesis of Hetero/Aryl-Urea Derivatives: Chlorosulfonyl Isocyanate, in situ Hydrolysis Method. (n.d.). Retrieved from [Link]

-

Organic Syntheses. (n.d.). Arylureas I. Cyanate Method. Retrieved from [Link]

-

Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates. (n.d.). Retrieved from [Link]

-

SLS. (n.d.). 4-Bromophenyl isocyanate, 99%. Retrieved from [Link]

Sources

- 1. PubChemLite - 1-(4-bromophenyl)-3-ethylurea (C9H11BrN2O) [pubchemlite.lcsb.uni.lu]

- 2. 4-Bromophenyl isocyanate 99 2493-02-9 [sigmaaldrich.com]

- 3. scientificlabs.co.uk [scientificlabs.co.uk]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 3-(4-Bromophenyl)-1,1-diethylurea | C11H15BrN2O | CID 735609 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. N-(4-Bromophenyl)urea - PMC [pmc.ncbi.nlm.nih.gov]

potential biological activity of N-(4-bromophenyl)-N'-ethylurea

An In-Depth Technical Guide to the Potential Biological Activity of N-(4-bromophenyl)-N'-ethylurea

Abstract

The N,N'-disubstituted urea scaffold is a cornerstone in modern medicinal chemistry and agrochemical development, celebrated for its versatile pharmacophoric properties. This guide delves into the untapped potential of a specific analogue, N-(4-bromophenyl)-N'-ethylurea. While direct biological data for this compound is sparse, this document synthesizes a predictive analysis based on robust structure-activity relationship (SAR) data from the broader class of phenylurea derivatives. We will explore its hypothesized potential as a kinase inhibitor for oncological applications, its prospects as a novel antimicrobial agent, and its possible utility as a photosynthesis-inhibiting herbicide. This whitepaper serves as a foundational resource for researchers, scientists, and drug development professionals, providing not only a theoretical framework but also actionable experimental protocols to empirically validate these hypotheses.

Introduction: The Phenylurea Scaffold and N-(4-bromophenyl)-N'-ethylurea

The urea functional group, with its capacity for strong hydrogen bonding, is a privileged motif in drug design, enabling potent and specific interactions with biological targets.[1] Phenylurea derivatives, in particular, have given rise to a multitude of commercial products, from the blockbuster anticancer drug Sorafenib to widely used herbicides like Diuron.[2][3] The core structure consists of a urea linker flanked by aryl and/or alkyl substituents. The nature of these substituents dictates the compound's biological activity, allowing for fine-tuning of its therapeutic or agrochemical profile.

N-(4-bromophenyl)-N'-ethylurea (Figure 1) is a simple yet intriguing member of this family. It features a brominated phenyl ring, a common substituent known to enhance binding affinity through halogen bonding and increased lipophilicity, and a flexible ethyl group. This combination of a rigid aromatic system and a smaller alkyl chain presents a compelling case for investigating its biological potential across multiple domains. This guide will construct a scientific rationale for its investigation, grounded in the established activities of its structural relatives.

Figure 1. Chemical Structure of N-(4-bromophenyl)-N'-ethylurea

Chemical Synthesis Pathway

The synthesis of N-(4-bromophenyl)-N'-ethylurea is straightforward and can be achieved through several established methods for urea formation. The most common and efficient route involves the reaction of an isocyanate with an amine.

Proposed Synthesis Workflow

A highly probable synthetic route involves the reaction of 4-bromophenyl isocyanate with ethylamine in an aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF). The reaction is typically rapid and proceeds at room temperature to yield the desired product in high purity.

Caption: Proposed synthesis of N-(4-bromophenyl)-N'-ethylurea.

An alternative route, described in Organic Syntheses for the analogous p-bromophenylurea, involves reacting 4-bromoaniline with sodium cyanate in an acidic aqueous medium.[6] This method avoids the handling of potentially hazardous isocyanates.

Potential Biological Activity I: Anticancer (Kinase Inhibition)

The N,N'-diarylurea scaffold is a hallmark of numerous Type II kinase inhibitors, which bind to the inactive "DFG-out" conformation of the kinase.[7] Sorafenib and other approved drugs demonstrate that this scaffold effectively targets the hinge region of kinases like VEGFR and Raf, crucial regulators of tumor angiogenesis and cell proliferation.[2][8]

Mechanistic Hypothesis: Targeting Kinase Pathways

We hypothesize that N-(4-bromophenyl)-N'-ethylurea, while not a classic diarylurea, may still function as a kinase inhibitor. The core urea moiety can form critical hydrogen bonds with the kinase hinge region (typically with a conserved glutamate and aspartate), while the 4-bromophenyl group occupies a hydrophobic pocket. The ethyl group would occupy a smaller, adjacent pocket. Based on extensive research on related compounds, potential kinase targets include:

-

Raf Kinases (e.g., B-Raf, c-Raf): Central components of the MAPK/ERK signaling pathway, often mutated in cancers like melanoma.[8][9]

-

Vascular Endothelial Growth Factor Receptors (VEGFRs): Key drivers of angiogenesis, the formation of new blood vessels that supply tumors.[10][11][12]

-

p38 MAP Kinase: Implicated in inflammatory responses and cancer cell survival.[1][7][13][14][15]

The diagram below illustrates the general workflow for assessing the inhibitory potential of a compound against a target kinase.

Caption: General workflow for an in vitro kinase inhibition assay.

Experimental Protocol: In Vitro Kinase Activity Assay (Luminescence-Based)

This protocol outlines a method to determine the half-maximal inhibitory concentration (IC₅₀) of N-(4-bromophenyl)-N'-ethylurea against a target kinase, such as VEGFR-2, using a commercially available luminescence-based assay that quantifies ADP production.[16]

Materials:

-

Target Kinase (e.g., recombinant human VEGFR-2)

-

Kinase Substrate (e.g., specific peptide substrate)

-

ATP (Adenosine Triphosphate)

-

N-(4-bromophenyl)-N'-ethylurea

-

Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar

-

White, opaque 384-well plates

-

Plate reader with luminescence detection

Procedure:

-

Compound Preparation: Prepare a 10 mM stock solution of N-(4-bromophenyl)-N'-ethylurea in 100% DMSO. Create a 10-point, 1:3 serial dilution in DMSO.

-

Kinase Reaction Setup: In a 384-well plate, add 1 µL of the serially diluted compound or DMSO control to each well.

-

Add 2 µL of the target kinase diluted in kinase assay buffer to each well.

-

Gently mix and incubate for 15 minutes at room temperature to allow the inhibitor to bind to the kinase.

-

Reaction Initiation: Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture (prepared in kinase assay buffer) to each well. The final ATP concentration should be at or near its Kₘ for the kinase.

-

Incubate the plate at 30°C for 60 minutes.

-

ADP Detection: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.

-

Data Acquisition: Measure the luminescence of each well using a plate reader.

-

Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic curve to determine the IC₅₀ value.

Comparative Data: Phenylurea Kinase Inhibitors

The following table provides context by showing the inhibitory activity of established N,N'-diarylurea compounds against relevant kinases.

| Compound | Target Kinase | IC₅₀ (nM) | Reference(s) |

| Sorafenib | B-Raf | 6 | [2] |

| Sorafenib | VEGFR-2 | 90 | [2] |

| Compound 3d¹ | Raf1 | ~33,500 (66% inh. @ 50µM) | [17] |

| Compound 25a² | p38α | 0.47 | [7] |

| Compound 22³ | B-Raf | ~14,000 (HepG-2 cells) | [2] |

¹ 1-(3-chloro-4-(6-ethyl-4-oxo-4H-chromen-2-yl)phenyl)-3-(4-chloro-phenyl)urea ² A novel substituted N,N'-diarylurea p38α inhibitor ³ A diarylurea with a quinoxalinedione moiety

Potential Biological Activity II: Antimicrobial

Several studies have highlighted the antibacterial and antifungal properties of phenylurea and diphenylurea derivatives.[18][19] These compounds can act against a range of pathogens, including clinically relevant drug-resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA).[20][21] The precise mechanisms are varied, but may involve inhibiting essential enzymes or disrupting cellular integrity.

Hypothesis: A Novel Antimicrobial Scaffold

The structural features of N-(4-bromophenyl)-N'-ethylurea—a lipophilic aromatic ring and a hydrogen-bonding urea core—are conducive to antimicrobial activity. We hypothesize that it could exhibit inhibitory effects against both Gram-positive and Gram-negative bacteria, as well as fungi. Its potential mechanism could involve acting as an adjuvant to potentiate existing antibiotics or possessing intrinsic bactericidal or bacteriostatic properties.[22]

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol describes the standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against a bacterial strain, following CLSI (Clinical and Laboratory Standards Institute) guidelines.[23][24]

Materials:

-

Bacterial strain (e.g., Staphylococcus aureus ATCC 29213)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

N-(4-bromophenyl)-N'-ethylurea

-

Sterile 96-well microtiter plates

-

0.5 McFarland turbidity standard

-

Spectrophotometer

Procedure:

-

Inoculum Preparation: From a fresh agar plate, select 3-5 isolated colonies and suspend them in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL).

-

Dilute this suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.

-

Compound Dilution: Prepare a 2-fold serial dilution of N-(4-bromophenyl)-N'-ethylurea in a 96-well plate. First, add 100 µL of CAMHB to wells 2-12.

-

Add 200 µL of the highest compound concentration (in CAMHB) to well 1.

-

Transfer 100 µL from well 1 to well 2, mix, and continue the serial transfer to well 10. Discard 100 µL from well 10.

-

Well 11 serves as the positive control (no compound), and well 12 as the negative control (no bacteria).

-

Inoculation: Add 100 µL of the prepared bacterial inoculum to wells 1-11. The final volume in each well will be 200 µL.

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours in ambient air.

-

MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Comparative Data: Antimicrobial Phenylureas

| Compound | Organism | MIC (µg/mL) | Reference(s) |

| Diphenylurea 18¹ | MRSA | 0.5 - 2 | [21] |

| Diphenylurea 16² | MRSA | 8 | [18] |

| Phenyl urea 14³ | MRSA | 1 (in combination with oxacillin) | [22] |

| N-2-carboxyphenyl urea | S. aureus | 12.5 | [19] |

| N-2-carboxyphenyl urea | E. coli | 25 | [19] |

¹ An acetylenic-diphenylurea derivative ² A diarylurea bearing an aminoguanidine group ³ Phenyl urea with a 3-methylphenyl urea tail

Potential Biological Activity III: Herbicidal (Photosynthesis Inhibition)

The phenylurea class of compounds is one of the most successful and well-established groups of herbicides.[25][26] Their primary mode of action is the inhibition of photosynthesis at the Photosystem II (PSII) complex.[27][28]

Mechanistic Hypothesis: Disruption of Photosystem II

Phenylurea herbicides act by binding to the D1 protein within the PSII complex located in the thylakoid membranes of chloroplasts.[3] This binding event blocks the flow of electrons from the primary quinone acceptor (Qₐ) to the secondary quinone acceptor (Qₑ), effectively halting the photosynthetic electron transport chain. This leads to the production of damaging reactive oxygen species and ultimately, plant death.[28] Given that N-(4-bromophenyl)-N'-ethylurea possesses the core phenylurea structure essential for this activity, it is highly plausible that it could function as a herbicide.

Caption: Phenylurea herbicides block electron transport at the Qₑ site on the D1 protein in Photosystem II.

Experimental Protocol: Photosynthesis Inhibition Assay (Oxygen Evolution)

This protocol measures the effect of N-(4-bromophenyl)-N'-ethylurea on photosynthetic activity by monitoring the rate of oxygen evolution from isolated chloroplasts using a Clark-type oxygen electrode.

Materials:

-

Fresh spinach leaves

-

Isolation Buffer (e.g., 0.33 M sorbitol, 50 mM HEPES-KOH pH 7.6, 2 mM EDTA, 1 mM MgCl₂)

-

Assay Buffer (e.g., 0.1 M sorbitol, 50 mM HEPES-KOH pH 7.6, 5 mM MgCl₂, 10 mM NaCl)

-

Electron acceptor (e.g., 2,6-dichloroindophenol, DCPIP)

-

N-(4-bromophenyl)-N'-ethylurea

-

Clark-type oxygen electrode system

Procedure:

-

Chloroplast Isolation: Homogenize fresh spinach leaves in ice-cold isolation buffer. Filter the homogenate through several layers of cheesecloth and centrifuge at low speed (e.g., 200 x g) to remove debris.

-

Centrifuge the supernatant at a higher speed (e.g., 1000 x g) to pellet the chloroplasts. Resuspend the pellet in a minimal volume of assay buffer.

-

Determine the chlorophyll concentration spectrophotometrically.

-

Oxygen Evolution Measurement: Calibrate the oxygen electrode system.

-

Add assay buffer, the electron acceptor (DCPIP), and a known concentration of chloroplasts to the electrode chamber.

-

Add a specific concentration of N-(4-bromophenyl)-N'-ethylurea (or DMSO as a control) and incubate in the dark for 5 minutes.

-

Illuminate the chamber with a light source to initiate photosynthesis and record the rate of oxygen evolution.

-

Repeat the measurement with a range of inhibitor concentrations to determine the IC₅₀ value.

-

Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot percent inhibition versus the logarithm of the inhibitor concentration to determine the IC₅₀.

Comparative Data: Phenylurea Herbicides

| Herbicide | Photosystem II Inhibition (pI₅₀)¹ | Reference(s) |

| Diuron | 7.15 | [27] |

| Linuron | 6.80 | [27] |

| Monuron | 6.13 | [27] |

| Neburon | 6.15 | [27] |

¹ pI₅₀ is the negative logarithm of the IC₅₀ molar concentration. Higher values indicate greater potency.

Summary and Future Directions

N-(4-bromophenyl)-N'-ethylurea stands as a molecule of significant, albeit unrealized, potential. By leveraging extensive structure-activity relationship data from the well-explored class of phenylureas, we have constructed a compelling, evidence-based rationale for its investigation in three distinct biological domains:

-

Oncology: As a potential inhibitor of key kinases like Raf, VEGFR, and p38, warranting its screening in cancer cell proliferation and angiogenesis assays.

-

Infectious Disease: As a candidate antimicrobial agent, with the potential to combat resistant pathogens like MRSA.

-

Agrochemistry: As a plausible herbicide operating through the classic phenylurea mechanism of photosynthesis inhibition.

The true value of N-(4-bromophenyl)-N'-ethylurea can only be unlocked through empirical validation. The experimental protocols detailed in this guide provide a clear and robust roadmap for researchers to systematically test these hypotheses. Future work should focus on initial in vitro screening across kinase panels, diverse microbial strains, and photosynthesis assays. Promising results would then justify progression to more complex studies, including mechanism of action elucidation, lead optimization to improve potency and selectivity, and eventual in vivo efficacy and toxicity profiling. This guide serves as the foundational blueprint for initiating that discovery process.

References

-

Photosynthesis inhibition by phenylureas: a QSAR approach. PubMed. Available at: [Link]

-

Exploration of 1-(3-chloro-4-(4-oxo-4H-chromen-2-yl)phenyl)-3-phenylurea derivatives as selective dual inhibitors of Raf1 and JNK1 kinases for anti-tumor treatment. PubMed. Available at: [Link]

-

Antimicrobial Susceptibility Testing Protocols - 1st Edition. Routledge. Available at: [Link]

-

Design, synthesis and characterization of N', N"-diaryl ureas as p38 kinase inhibitors. Europe PMC. Available at: [Link]

-

METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. ResearchGate. Available at: [Link]

-

Photosynthesis Inhibitors. Purdue University. Available at: [Link]

-

Synthesis and p38 Inhibitory Activity of Some Novel Substituted N,N'-Diarylurea Derivatives. PubMed. Available at: [Link]

-

LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. WOAH (World Organisation for Animal Health). Available at: [Link]

-

Discovery of 1-(3,3-Dimethylbutyl)-3-(2-fluoro-4-methyl-5-(7-methyl-2-(methylamino)pyrido[2,3-d]pyrimidin-6-yl)phenyl)urea (LY3009120) as a Pan-RAF Inhibitor with Minimal Paradoxical Activation and Activity against BRAF or RAS Mutant Tumor Cells. ACS Publications. Available at: [Link]

-

Antimicrobial Susceptibility Testing Protocols. NHBS Academic & Professional Books. Available at: [Link]

-

Synthesis and p38 Inhibitory Activity of Some Novel Substituted N,N′-Diarylurea Derivatives. MDPI. Available at: [Link]

-

Phenylurea Herbicides. ResearchGate. Available at: [Link]

-

Assay Development for Protein Kinase Enzymes. NCBI. Available at: [Link]

-

Antimicrobial Susceptibility Testing. NCBI. Available at: [Link]

-

N-Phenyl-N-purin-6-yl Ureas: The Design and Synthesis of p38alpha MAP Kinase Inhibitors. PubMed. Available at: [Link]

-

Bacteriological profiling of diphenylureas as a novel class of antibiotics against methicillin-resistant Staphylococcus aureus. NIH. Available at: [Link]

-

Diarylureas: Repositioning from Antitumor to Antimicrobials or Multi-Target Agents against New Pandemics. PubMed Central. Available at: [Link]

-

Research and development of N,N′-diarylureas as anti-tumor agents. PMC. Available at: [Link]

-

Biphenylurea/thiourea derivatives tagged with heteroarylsulfonamide motifs as novel VEGFR2 inhibitors; Design, synthesis and anti-angiogenic activity. PubMed. Available at: [Link]

-

Identification of Novel Potential VEGFR-2 Inhibitors Using a Combination of Computational Methods for Drug Discovery. PMC - NIH. Available at: [Link]

-

On the development of B-Raf inhibitors acting through innovative mechanisms. PMC - NIH. Available at: [Link]

-

Phenyl urea based adjuvants for β-lactam antibiotics against methicillin resistant Staphylococcus aureus. PMC - NIH. Available at: [Link]

-

Expanding the structure–activity relationships of alkynyl diphenylurea scaffold as promising antibacterial agents. NIH. Available at: [Link]

-

In vitro kinase assay. Protocols.io. Available at: [Link]

-

Discovery and characterization of the N-phenyl-N'-naphthylurea class of p38 kinase inhibitors. PubMed. Available at: [Link]

-

Targeting Angiogenesis: A Comprehensive Review of VEGFR Inhibitors. ResearchGate. Available at: [Link]

-

Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies. PMC - PubMed Central. Available at: [Link]

-

Discovery of novel VEGFR-2 inhibitors. Part II: biphenyl urea incorporated with salicylaldoxime. PubMed. Available at: [Link]

-

Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. Available at: [Link]

-

Discovery and Characterization of the N-phenyl-N 0 -Naphthylurea Class of p38 Kinase Inhibitors. OSTI.GOV. Available at: [Link]

-

1-Phenyl-5-pyrazolyl ureas: Potent and selective p38 kinase inhibitors. ResearchGate. Available at: [Link]

-

Chemical structures of the phenylurea herbicides tested in this study. ResearchGate. Available at: [Link]

-

Enhanced Biodegradation of Phenylurea Herbicides by Ochrobactrum anthrophi CD3 Assessment of Its Feasibility in Diuron-Contaminated Soils. PubMed Central. Available at: [Link]

-

REVIEW ON SYNTHESIS AND ANTIMICROBIAL ACTIVITY PHENYLTHIOUREA. IJCRT.org. Available at: [Link]

-

Synthesis and microbicidal activity of N-(2-substituted) phenyl ureas and their metal complexes. PubMed. Available at: [Link]

-

A diaryl urea derivative, SMCl inhibits cell proliferation through the RAS/RAF/MEK/ERK pathway in hepatocellular carcinoma. NIH. Available at: [Link]

-

N-(4-bromophenyl)urea. Chemical Synthesis Database. Available at: [Link]

-

N-(4-Bromophenyl)-N'-ethyl urea. Synthonix. Available at: [Link]

-

Photosynthesis-Inhibiting Activity of N-(Disubstituted-phenyl)-3-hydroxynaphthalene-2-carboxamides. MDPI. Available at: [Link]

-

arylureas i. cyanate method. Organic Syntheses Procedure. Available at: [Link]

-

Determination of Phenylurea Herbicides in Tap Water and Soft Drink Samples by HPLC–UV and Solid-Phase Extraction. LCGC International. Available at: [Link]

-

N-(4-Bromophenyl)urea. PMC - NIH. Available at: [Link]

Sources

- 1. Design, synthesis and characterization of N', N"-diaryl ureas as p38 kinase inhibitors. | Semantic Scholar [semanticscholar.org]

- 2. Research and development of N,N′-diarylureas as anti-tumor agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Synthonix, Inc > 82745-18-4 | N-(4-Bromophenyl)-N'-ethyl urea [synthonix.com]

- 5. chemscene.com [chemscene.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Synthesis and p38 Inhibitory Activity of Some Novel Substituted N,N′-Diarylurea Derivatives [mdpi.com]

- 8. A diaryl urea derivative, SMCl inhibits cell proliferation through the RAS/RAF/MEK/ERK pathway in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Biphenylurea/thiourea derivatives tagged with heteroarylsulfonamide motifs as novel VEGFR2 inhibitors; Design, synthesis and anti-angiogenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Identification of Novel Potential VEGFR-2 Inhibitors Using a Combination of Computational Methods for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Discovery of novel VEGFR-2 inhibitors. Part II: biphenyl urea incorporated with salicylaldoxime - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis and p38 Inhibitory Activity of Some Novel Substituted N,N'-Diarylurea Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. N-Phenyl-N-purin-6-yl ureas: the design and synthesis of p38alpha MAP kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Discovery and characterization of the N-phenyl-N'-naphthylurea class of p38 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Exploration of 1-(3-chloro-4-(4-oxo-4H-chromen-2-yl)phenyl)-3-phenylurea derivatives as selective dual inhibitors of Raf1 and JNK1 kinases for anti-tumor treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Diarylureas: Repositioning from Antitumor to Antimicrobials or Multi-Target Agents against New Pandemics - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Synthesis and microbicidal activity of N-(2-substituted) phenyl ureas and their metal complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Bacteriological profiling of diphenylureas as a novel class of antibiotics against methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Expanding the structure–activity relationships of alkynyl diphenylurea scaffold as promising antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Phenyl urea based adjuvants for β-lactam antibiotics against methicillin resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 23. pdb.apec.org [pdb.apec.org]

- 24. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. Photosynthesis inhibitor herbicides | UMN Extension [extension.umn.edu]

- 27. Photosynthesis inhibition by phenylureas: a QSAR approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. archive.sbreb.org [archive.sbreb.org]

A Guide to the Spectroscopic Characterization of 1-(4-Bromophenyl)-3-ethylurea

This technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize the synthetic compound 1-(4-Bromophenyl)-3-ethylurea. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document will delve into the principles and expected outcomes of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) in the analysis of this compound.

Introduction

1-(4-Bromophenyl)-3-ethylurea, with the chemical formula C9H11BrN2O, is a urea derivative of interest in medicinal chemistry and materials science.[1][2] Accurate structural elucidation and purity assessment are critical for any application. Spectroscopic methods provide a powerful, non-destructive means to achieve this. This guide will explain the theoretical basis for the expected spectral data and provide a framework for its interpretation.

Molecular Structure and Spectroscopic Correlation

The structure of 1-(4-Bromophenyl)-3-ethylurea dictates its spectroscopic signature. The molecule comprises a 4-bromophenyl group, a urea linkage (-NH-CO-NH-), and an ethyl group. Each of these components will give rise to characteristic signals in NMR, IR, and MS analyses.

Caption: Chemical structure of 1-(4-Bromophenyl)-3-ethylurea.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) provides information about the number of different types of protons, their chemical environment, and their proximity to other protons.

Expected ¹H NMR Spectral Data:

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |

| ~ 1.1 | Triplet | 3H | -CH₃ | The methyl protons are adjacent to a methylene group (-CH₂-), resulting in a triplet signal. |

| ~ 3.2 | Quartet | 2H | -CH₂- | The methylene protons are adjacent to a methyl group (-CH₃), leading to a quartet. |

| ~ 6.0 - 7.0 | Broad Singlet | 1H | -NH- (ethyl side) | The chemical shift of NH protons can vary and they often appear as broad signals. |

| ~ 7.3 - 7.5 | Multiplet | 4H | Aromatic protons | The protons on the bromophenyl ring will appear as a complex multiplet due to their coupling. |

| ~ 8.5 - 9.5 | Broad Singlet | 1H | -NH- (aryl side) | The NH proton attached to the aromatic ring is expected to be deshielded and appear downfield. |

Causality in ¹H NMR: The electronegativity of the nitrogen and oxygen atoms in the urea linkage causes a downfield shift for the adjacent protons. The aromatic ring currents also influence the chemical shifts of the protons attached to it.

¹³C NMR Spectroscopy

Carbon-13 NMR (¹³C NMR) provides information about the different carbon environments in the molecule.

Expected ¹³C NMR Spectral Data:

| Chemical Shift (δ) ppm | Assignment | Rationale |

| ~ 15 | -CH₃ | The aliphatic methyl carbon is expected to be in the upfield region. |

| ~ 40 | -CH₂- | The methylene carbon, being attached to a nitrogen, is shifted downfield compared to the methyl carbon. |

| ~ 115 - 120 | Aromatic C-Br | The carbon atom directly attached to the bromine is expected in this region. |

| ~ 120 - 135 | Aromatic CH | The protonated aromatic carbons will appear in this range. |

| ~ 138 - 140 | Aromatic C-N | The aromatic carbon attached to the urea nitrogen will be deshielded. |

| ~ 155 | C=O | The carbonyl carbon of the urea is highly deshielded and appears significantly downfield. |

Causality in ¹³C NMR: The chemical shift of a carbon atom is primarily influenced by the electronegativity of the atoms attached to it. The sp² hybridized carbons of the aromatic ring and the carbonyl group appear at lower fields compared to the sp³ hybridized aliphatic carbons.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibrational Mode |

| 3300 - 3400 | Medium-Strong | N-H | Stretching |

| 2850 - 3000 | Medium | C-H (aliphatic) | Stretching |

| ~ 1650 | Strong | C=O (urea) | Stretching |

| 1550 - 1600 | Medium | N-H | Bending |

| 1450 - 1500 | Medium | C=C (aromatic) | Stretching |

| ~ 1000 - 1100 | Strong | C-N | Stretching |

| ~ 500 - 600 | Medium-Strong | C-Br | Stretching |

Causality in IR Spectroscopy: The position of an absorption band in an IR spectrum corresponds to the energy required to excite a particular molecular vibration. The strength of the bond and the mass of the atoms involved are the primary factors determining the vibrational frequency.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Expected Mass Spectrometry Data (Electron Ionization - EI):

| m/z | Ion |

| 242/244 | [M]⁺ (Molecular Ion) |

| 199/201 | [M - C₂H₅N]⁺ |

| 171/173 | [BrC₆H₄NH₂]⁺ |

| 156/158 | [BrC₆H₄]⁺ |

| 72 | [C₂H₅NCO]⁺ |

Causality in Mass Spectrometry: The presence of two major peaks for bromine-containing fragments with a mass difference of 2 and an intensity ratio of approximately 1:1 is a characteristic isotopic signature of bromine (⁷⁹Br and ⁸¹Br). The fragmentation pattern is governed by the stability of the resulting carbocations and neutral fragments.

Experimental Protocols

Sample Preparation

-

NMR: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical to avoid overlapping signals with the analyte.

-

IR (KBr Pellet): Grind a small amount of the solid sample with dry potassium bromide (KBr). Press the mixture into a thin, transparent pellet using a hydraulic press.

-

MS (EI): Introduce a small amount of the sample into the mass spectrometer, where it will be vaporized and ionized.

Data Acquisition Workflow

Sources

1-(4-Bromophenyl)-3-ethylurea: A Versatile Precursor in Modern Organic and Medicinal Chemistry

An In-Depth Technical Guide

Abstract

This technical guide provides an in-depth exploration of 1-(4-bromophenyl)-3-ethylurea, a key chemical intermediate whose strategic design combines the bio-functional utility of a urea moiety with the synthetic versatility of a brominated aromatic ring. We will dissect its core physicochemical properties, detail robust synthetic protocols, and illuminate its pivotal role as a precursor in the synthesis of complex molecular architectures. The narrative emphasizes the causality behind experimental choices, offering field-proven insights for researchers, medicinal chemists, and drug development professionals. Through detailed protocols, mechanistic diagrams, and case studies, this guide serves as a comprehensive resource for leveraging this powerful building block in advanced organic synthesis and pharmaceutical research.

Introduction: The Strategic Value of Substituted Phenylureas

The urea functional group is a cornerstone in medicinal chemistry, largely due to its capacity to act as a rigid and reliable hydrogen bond donor and acceptor.[1] This allows urea-containing molecules to form stable, predictable interactions with biological targets such as enzymes and receptors, a critical feature in rational drug design.[1][2] When this functionality is coupled with a synthetically versatile handle, its value multiplies.

1-(4-Bromophenyl)-3-ethylurea exemplifies this principle. It is comprised of three key components:

-

The Urea Core: Provides the primary pharmacophore for biological target engagement.

-

The Ethyl Group: A small lipophilic group that can influence binding pocket interactions and pharmacokinetic properties.

-

The 4-Bromophenyl Ring: The bromine atom serves as a highly effective synthetic linchpin, enabling a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Heck). This allows for the late-stage introduction of molecular complexity, a highly desirable strategy in the development of compound libraries for screening and lead optimization.

This guide will demonstrate how these components work in concert to make 1-(4-bromophenyl)-3-ethylurea an indispensable tool for the modern synthetic chemist.

Physicochemical Properties & Safe Handling

A thorough understanding of a precursor's properties is fundamental to its effective and safe use.

Data Summary

| Property | Value | Source |

| Chemical Name | 1-(4-Bromophenyl)-3-ethylurea | - |

| Synonym(s) | N-(4-Bromophenyl)-N'-ethyl urea | [3] |

| CAS Number | 82745-18-4 | [3] |

| Molecular Formula | C₉H₁₁BrN₂O | [3][4] |

| Molecular Weight | 243.10 g/mol | [3] |

| Appearance | White to off-white solid | [5] (by analogy) |

| Melting Point | Not widely reported; the related (4-bromophenyl)urea melts at 225-227 °C | [6] |

| Solubility | Generally insoluble in water; soluble in polar organic solvents like DMSO, DMF, and alcohols. | - |

Safety & Handling

While this specific compound is not extensively characterized for hazards in all databases, related bromophenyl ureas are classified as acutely toxic if swallowed and may cause allergic skin reactions.[7] Therefore, prudent laboratory practice dictates that 1-(4-Bromophenyl)-3-ethylurea be handled with care.

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[8] Avoid contact with skin, eyes, and clothing.[5][8]

-

Storage: Store in a tightly sealed container in a cool, dry place, protected from light.

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.

Trustworthiness Directive: Always consult the material's specific Safety Data Sheet (SDS) provided by the supplier before use for the most accurate and comprehensive safety information.[5][8]

Synthesis of the Precursor

The most direct and reliable synthesis of 1-(4-Bromophenyl)-3-ethylurea involves the reaction of a primary amine with an isocyanate. This method is highly efficient and generally proceeds with excellent selectivity and yield.

Synthetic Workflow Diagram

Caption: Workflow for the synthesis of 1-(4-Bromophenyl)-3-ethylurea.

Detailed Experimental Protocol

Objective: To synthesize 1-(4-Bromophenyl)-3-ethylurea from 4-bromoaniline and ethyl isocyanate.

Materials:

-

4-Bromoaniline (1.0 eq)

-

Ethyl isocyanate (1.05 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Hexanes

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen), dissolve 4-bromoaniline (1.0 eq) in anhydrous THF.

-

Reagent Addition: To the stirred solution, add ethyl isocyanate (1.05 eq) dropwise at room temperature. Causality Note: A slight excess of the isocyanate ensures full consumption of the starting aniline. The addition is done dropwise to control any potential exotherm.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the 4-bromoaniline spot. A precipitate of the product often forms as the reaction proceeds.

-

Isolation: Upon completion, reduce the solvent volume in vacuo.

-

Purification: Triturate the resulting solid with cold hexanes to remove any unreacted starting materials or byproducts. Filter the solid, wash with a small amount of cold hexanes, and dry under high vacuum. If higher purity is required, recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed.

-

Characterization: Confirm the identity and purity of the white solid product via ¹H NMR, ¹³C NMR, Mass Spectrometry, and melting point analysis.

The Precursor in Action: Key Synthetic Transformations

The true power of 1-(4-Bromophenyl)-3-ethylurea lies in the selective reactivity of its bromophenyl group, most notably in palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Cross-Coupling

The Suzuki coupling is a robust and widely used method for forming carbon-carbon bonds. Using our precursor, a new aryl or vinyl group can be appended to the phenyl ring, creating a biaryl or styrenyl urea scaffold common in many bioactive molecules.[9][10]

Catalytic Cycle Diagram

Caption: The catalytic cycle of a Suzuki-Miyaura cross-coupling reaction.

Representative Protocol: Suzuki Coupling

Objective: To synthesize 1-ethyl-3-(4'-methyl-[1,1'-biphenyl]-4-yl)urea.

Materials:

-

1-(4-Bromophenyl)-3-ethylurea (1.0 eq)

-

4-Methylphenylboronic acid (1.2 eq)

-

Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)

-

SPhos (0.04 eq)

-

Potassium carbonate (K₂CO₃, 3.0 eq)

-

1,4-Dioxane and Water (e.g., 4:1 mixture)

Procedure:

-

Reaction Setup: To a reaction vessel, add 1-(4-bromophenyl)-3-ethylurea (1.0 eq), 4-methylphenylboronic acid (1.2 eq), Pd(OAc)₂ (0.02 eq), SPhos (0.04 eq), and K₂CO₃ (3.0 eq).